2-Tert-butyl-4,6-dimethyl-1,3-dithiane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
53477-35-3 |
|---|---|
Molecular Formula |
C10H20S2 |
Molecular Weight |
204.4 g/mol |
IUPAC Name |
2-tert-butyl-4,6-dimethyl-1,3-dithiane |
InChI |
InChI=1S/C10H20S2/c1-7-6-8(2)12-9(11-7)10(3,4)5/h7-9H,6H2,1-5H3 |
InChI Key |
MFVZIKOLBGYKSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(SC(S1)C(C)(C)C)C |
Origin of Product |
United States |
Conformational Analysis and Stereochemical Principles of 2 Tert Butyl 4,6 Dimethyl 1,3 Dithiane Systems
Ring Conformation and Energetics
The conformational landscape of the 1,3-dithiane (B146892) ring is dominated by low-energy chair forms and higher-energy flexible forms, including the boat and twist-boat conformations.
Like cyclohexane (B81311), the 1,3-dithiane ring overwhelmingly adopts a chair conformation to minimize both torsional strain (eclipsing interactions) and angle strain. This chair conformation is not static but undergoes a dynamic ring inversion process, passing through high-energy half-chair and twist-boat intermediates. masterorganicchemistry.com The energy barrier for this interconversion in the parent 1,3-dithiane has been determined to be approximately 9.4 kcal/mol. acs.org The presence of substituents, such as in 5,5-dimethyl-1,3-dithiane, can slightly alter this barrier, with a reported value of 10.3 kcal/mol. acs.org For 2-tert-butyl-4,6-dimethyl-1,3-dithiane (B13760348), a similar energy barrier is expected, governing the rate of equilibrium between its possible chair conformers.
The chair conformation is significantly more stable than any of the flexible forms. In cyclohexane, the twist-boat conformation is a local energy minimum that lies approximately 5.5 kcal/mol higher in energy than the chair form. masterorganicchemistry.com For the 1,3-dithiane ring, this energy difference is notably smaller. The free energy difference (ΔG°) between the chair and the twist-boat conformation in 1,3-dithiane is estimated to be around 1.8 kcal/mol, with an enthalpy difference (ΔH°) of 3.4 kcal/mol. acs.org Computational studies on the parent 1,3-dithiane have calculated the energy difference between the chair and the 2,5-twist conformer to be approximately 4.24 kcal/mol. acs.org This reduced energy gap compared to cyclohexane indicates a relatively more accessible flexible form, a consequence of the altered geometry induced by the sulfur atoms which can relieve some steric interactions present in the chair form.
| Compound | ΔG° (kcal/mol) | ΔH° (kcal/mol) | Reference |
|---|---|---|---|
| Cyclohexane | ~5.5 | 5.9 | masterorganicchemistry.comacs.org |
| 1,3-Dithiane | 1.8 | 3.4 | acs.org |
Substituent Effects on Ring Conformation
The placement of substituents on the 1,3-dithiane ring profoundly influences the equilibrium between possible chair conformations, with steric and stereoelectronic factors dictating the preferred arrangement.
The tert-butyl group is exceptionally bulky and exerts a powerful steric influence on the conformation of any six-membered ring. researchgate.netnih.gov Due to severe 1,3-diaxial interactions that would arise if it were in an axial position, a tert-butyl group has an overwhelming preference for the equatorial position. youtube.com This preference is so strong (A-value > 4.5 kcal/mol) that it effectively "locks" the ring into a single conformation where the tert-butyl group is equatorial. youtube.comacs.org In the context of this compound, the tert-butyl group at the C2 position will anchor the ring, forcing it into the chair conformation where this group occupies an equatorial site. This conformational anchoring simplifies the analysis, as the ring inversion to the conformer with an axial tert-butyl group is considered energetically inaccessible under normal conditions.
The stability of a given conformer is determined by the energetic cost of placing its substituents in axial positions. This energetic preference is quantified by the conformational free energy, or A-value, which represents the energy difference between the equatorial and axial placement of a substituent. chemistrysteps.com
For the 1,3-dithiane ring, the A-values differ from those in cyclohexane due to the longer C-S bonds and wider C-S-C angles, which reduce the severity of 1,3-diaxial interactions. Research has established the conformational preferences for alkyl groups at various positions on the 1,3-dithiane ring. acs.orgresearchgate.net The methyl group at the C4 position has a strong preference for the equatorial orientation, with an A-value of approximately 2.9 kcal/mol. acs.org At the C2 position, a methyl group's preference for the equatorial position is less pronounced, with an A-value of 1.85 kcal/mol. acs.org As previously noted, the A-value for a 2-tert-butyl group is exceedingly large (>4.5 kcal/mol), ensuring its equatorial placement. acs.org
These values allow for the prediction of the most stable stereoisomer of this compound. The all-cis isomer (assuming an equatorial 2-tert-butyl group) would place both methyl groups at C4 and C6 in axial positions, leading to significant steric strain. The most stable isomer will be the one that allows all three bulky substituents—the 2-tert-butyl group and the two methyl groups—to occupy equatorial positions. This corresponds to the r-2-t-4-t-6 isomer.
| Substituent | Position | -ΔG° (A-value, kcal/mol) | Reference |
|---|---|---|---|
| Methyl | 2 | 1.85 | acs.org |
| Methyl | 4 | 2.9 | acs.org |
| Tert-butyl | 2 | >4.5 | acs.org |
Stereoelectronic Effects within the 1,3-Dithiane Ring System
Beyond steric considerations, the conformation of the 1,3-dithiane ring is also governed by subtle stereoelectronic effects. The most significant of these is the anomeric effect, which describes the tendency of an electronegative substituent at a carbon adjacent to a heteroatom (the anomeric carbon, C2) to favor an axial orientation, despite potential steric repulsion. wikipedia.org
This effect is generally explained by a stabilizing hyperconjugative interaction between a lone pair (n) of electrons on the ring heteroatom and the antibonding orbital (σ) of the C-X bond of the substituent. wikipedia.orgscripps.edu For this interaction to be maximal, the lone pair orbital and the σ orbital must be anti-periplanar, a condition that is met when the substituent is in the axial position. scripps.edu
In 1,3-dithianes, the anomeric effect is present but its manifestation differs from that in oxygen-containing rings like 1,3-dioxanes. researchgate.net The longer C-S bonds and the more diffuse nature of the sulfur lone pairs alter the geometry and effectiveness of the orbital overlap. scripps.edu Studies on compounds like 2-(arylseleno)-1,3-dithianes have provided evidence for this stabilizing orbital interaction. lookchem.com However, in this compound, the substituent at the anomeric C2 position is a non-electronegative alkyl group. Therefore, the classical anomeric effect is not a primary driving force for its conformation. Furthermore, even if an electronegative group were present, the immense steric demand of the tert-butyl group at C2 would completely override any stereoelectronic preference for the axial position.
Dynamic Stereochemistry and Conformational Equilibria
The non-rigid nature of the 1,3-dithiane ring allows for dynamic processes, primarily ring inversion or ring flip, which leads to an equilibrium between different chair conformations. The presence of bulky substituents, such as the tert-butyl group, plays a decisive role in governing the position of this equilibrium. Due to severe steric hindrance, a tert-butyl group has a very strong preference for the equatorial position, effectively "locking" the conformation of the ring. This conformational anchoring is a common strategy used in stereochemical studies to simplify the analysis of complex systems.
For this compound, the conformational equilibrium is heavily skewed towards the chair conformation where the 2-tert-butyl group occupies an equatorial position. The orientation of the 4- and 6-methyl groups can be either cis or trans with respect to each other. In the cis isomer, both methyl groups are on the same side of the ring, and in the trans isomer, they are on opposite sides. The relative stability of these isomers and their conformers is determined by the interplay of various steric interactions.
The process of ring inversion from one chair conformation to another proceeds through higher-energy transition states, such as the half-chair, and intermediates like the twist-boat and boat conformations. The energy required to overcome these transition states is known as the inversion barrier or the free energy of activation (ΔG‡) for ring reversal.
The energy of the transition state for ring inversion is influenced by steric interactions. During the ring flip, substituents are forced into eclipsed or partially eclipsed arrangements, leading to increased torsional and steric strain. The presence of a bulky tert-butyl group, even when it remains largely equatorial during the initial stages of the inversion, will affect the energies of the transition states and intermediates.
Table 1: Estimated Conformational Free Energy Differences (A-values) for Substituents on a Six-Membered Ring
| Substituent | A-value (kcal/mol) |
| Methyl (CH₃) | 1.7 |
| Tert-butyl (C(CH₃)₃) | > 4.5 |
Note: A-values represent the energy penalty for a substituent being in an axial versus an equatorial position. These are generalized values for cyclohexane and provide a basis for understanding the steric demands in similar systems like 1,3-dithianes.
Temperature-dependent Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying dynamic processes like ring inversion. At high temperatures, if the rate of ring flip is fast on the NMR timescale, the spectrum will show time-averaged signals for the axial and equatorial protons. As the temperature is lowered, the rate of inversion slows down. At a certain temperature, known as the coalescence temperature (Tc), the signals for the distinct axial and equatorial environments broaden and merge. Below this temperature, in the slow-exchange regime, separate signals for each conformer can be observed.
By analyzing the NMR spectra at different temperatures, it is possible to determine the thermodynamic parameters (ΔH° and ΔS°) for the conformational equilibrium and the kinetic parameters (ΔH‡ and ΔS‡) for the ring inversion process.
For this compound, a temperature-dependent NMR study would be expected to show a single set of signals at room temperature, consistent with a rapid equilibrium between chair conformations, although heavily favoring the conformer with the equatorial tert-butyl group. To observe the individual conformers, very low temperatures would likely be required to "freeze out" the ring inversion. The coalescence temperature would provide a direct measure of the free energy of activation for the ring flip.
While specific studies on this compound are not prominently documented, research on related compounds such as cis-4,6-dimethyl-1,3-dithiane has been conducted. These studies help in understanding the fundamental conformational behavior of the substituted 1,3-dithiane ring system. The interplay of steric effects from the substituents governs the conformational preferences and the energy barriers for interconversion.
Chemical Reactivity and Mechanistic Investigations of 1,3 Dithiane Derivatives
Acyl Anion Equivalents and Umpolung Reactivity
The cornerstone of 1,3-dithiane (B146892) chemistry is its application as a masked acyl anion, enabling the synthesis of complex molecules through carbon-carbon bond formation at a carbonyl carbon. This reactivity inversion, or umpolung, is achieved by converting a carbonyl group into a dithioacetal, which can then be deprotonated to form a potent carbon nucleophile.
The hydrogen atoms at the C2 position of a 1,3-dithiane ring are significantly more acidic (pKa ≈ 31) than typical methylene (B1212753) protons. This increased acidity is attributed to the electron-withdrawing nature and polarizability of the adjacent sulfur atoms, which stabilize the resulting carbanion. derpharmachemica.com Consequently, treating a 1,3-dithiane (such as 4,6-dimethyl-1,3-dithiane) with a strong base like n-butyllithium (n-BuLi) in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -20 °C) results in the efficient abstraction of a C2 proton, generating a 2-lithio-1,3-dithiane species. researchgate.net
The resulting lithiated intermediate is a powerful nucleophile, effectively serving as a synthetic equivalent of an acyl anion. researchgate.net The presence of additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can accelerate the lithiation process by forming a complex with the organolithium reagent, increasing its reactivity. orgsyn.orgacs.org These stabilized carbanions are stable for extended periods at low temperatures and can react with a wide range of electrophiles. researchgate.net
The synthetic utility of 2-lithio-1,3-dithianes lies in their reaction with various electrophiles to form new carbon-carbon bonds. A compound such as 2-tert-butyl-4,6-dimethyl-1,3-dithiane (B13760348) is a typical product of such a reaction, formed by the alkylation of the 2-lithio-4,6-dimethyl-1,3-dithiane anion with a tert-butyl halide (e.g., tert-butyl bromide).
The scope of electrophiles is broad and includes:
Alkyl Halides: Primary and secondary alkyl halides react efficiently to yield 2-alkyl-1,3-dithianes.
Epoxides: Ring-opening of epoxides by the dithiane anion provides β-hydroxy ketones after subsequent hydrolysis of the dithiane.
Carbonyl Compounds (Aldehydes and Ketones): Addition to aldehydes and ketones produces α-hydroxy ketones following hydrolysis.
Other Electrophiles: The anion can also react with imines, esters, and carbon dioxide to generate α-amino ketones, α-diketones, and α-keto acids, respectively, after the final deprotection step. derpharmachemica.com
The steric hindrance introduced by the methyl groups at the C4 and C6 positions of the dithiane ring can influence the stereochemical outcome of these addition reactions, particularly with chiral electrophiles or when the dithiane itself is chiral.
Transformations Involving the Sulfur Heterocycle
Once the desired carbon skeleton is assembled, the 1,3-dithiane group in a molecule like this compound can be removed or further transformed.
A key transformation of 2-substituted 1,3-dithianes is the removal of the sulfur atoms, which can lead to two distinct product classes.
Reductive Desulfurization: This process, often called the Mozingo reduction, converts the dithioacetal directly into a methylene (-CH₂) group. masterorganicchemistry.com The most common reagent for this transformation is Raney Nickel, a fine-grained nickel-aluminum alloy. masterorganicchemistry.com In the case of this compound, treatment with Raney Nickel would yield 2,2,4,6-tetramethylheptane. This reaction provides a method for converting a carbonyl group into a methylene group under neutral conditions, serving as an alternative to the acidic Clemmensen or basic Wolff-Kishner reductions. masterorganicchemistry.com
Carbonyl Regeneration (Hydrolysis): The primary function of the dithiane group is often as a protecting group for a carbonyl. Regeneration of the carbonyl group from the dithioacetal is a crucial deprotection step. This typically requires oxidative or electrophile-assisted cleavage due to the high stability of the dithiane ring. organic-chemistry.org Traditional methods often employ heavy metal salts, such as mercuric chloride (HgCl₂) with a carbonate base, which have a high affinity for sulfur. orgsyn.org However, due to the toxicity of mercury compounds, numerous alternative methods have been developed.
The sulfur atoms in the 1,3-dithiane ring are susceptible to oxidation, leading to the formation of sulfoxides and sulfones. These transformations can alter the reactivity of the dithiane ring and are valuable intermediates in their own right. derpharmachemica.com
Formation of Sulfoxides: Selective mono-oxidation of a dithiane to a sulfoxide (B87167) can be achieved using one equivalent of a mild oxidizing agent. Common reagents include meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures or sodium periodate. nih.govresearchgate.net For an unsymmetrical dithiane like this compound, oxidation can lead to a mixture of diastereomeric sulfoxides, with the stereochemical outcome often influenced by the sterically demanding tert-butyl group.
Formation of Sulfones: Using an excess of a stronger oxidizing agent, or more forcing conditions, leads to the di-oxidation of both sulfur atoms to form the corresponding sulfone. organic-chemistry.org Reagents such as hydrogen peroxide (H₂O₂), often with a catalyst, or an excess of m-CPBA are commonly used for this purpose. derpharmachemica.comorganic-chemistry.org The resulting sulfones are important synthetic intermediates and can be found in various biologically active molecules. derpharmachemica.com
| Oxidizing Agent | Product | Typical Conditions |
| m-CPBA (1 equiv.) | Sulfoxide | CH₂Cl₂, low temperature (-78 °C to 0 °C) |
| H₂O₂ (30%) | Sulfoxide or Sulfone | Catalytic acid/base, room temp. to reflux |
| m-CPBA (>2 equiv.) | Sulfone | CH₂Cl₂, room temperature |
| Potassium peroxymonosulfate (B1194676) (Oxone®) | Sulfone | MeOH/H₂O, room temperature |
The robust nature of the 1,3-dithiane group necessitates specific conditions for its cleavage to regenerate the parent carbonyl. The choice of reagent is often dictated by the presence of other functional groups in the molecule. Besides the classic mercury-based methods, a variety of modern, less toxic reagents have been developed.
These methods generally involve oxidative or electrophilic activation of the sulfur atoms to facilitate hydrolysis. Iodine, in combination with an oxidant like hydrogen peroxide, has been shown to be effective, particularly in aqueous micellar systems using surfactants like sodium dodecyl sulfate (B86663) (SDS) to improve solubility. lookchem.comorganic-chemistry.org Other reagents include N-halosuccinimides, bis(trifluoroacetoxy)iodobenzene, and Selectfluor™. organic-chemistry.org These methods often proceed under mild and chemoselective conditions, preserving sensitive functional groups elsewhere in the molecule. organic-chemistry.orgorganic-chemistry.org
| Reagent System | Key Features |
| HgCl₂ / CaCO₃ | Classic, highly effective method; toxic. |
| I₂ / H₂O₂ / SDS | Mild, neutral, aqueous conditions; good for sensitive substrates. lookchem.comorganic-chemistry.org |
| Bis(trifluoroacetoxy)iodobenzene | Effective for labile compounds. organic-chemistry.org |
| Selectfluor™ | Efficient cleavage of dithianes and other protecting groups. organic-chemistry.org |
| Oxone® | Oxidative cleavage, metal-free. researchgate.net |
Elimination, Fragmentation, and Proton Transfer Processes in Dithianes
The reactivity of 1,3-dithianes when treated with anionic bases is characterized by a competition between several reaction pathways, primarily deprotonation, elimination, and subsequent fragmentation. utk.edu In the gas phase, unsubstituted 1,3-dithiane undergoes both deprotonation at the C-2 position and successive elimination reactions that lead to ring cleavage. utk.edu The elimination product, an M-1 anion, can further fragment if it possesses sufficient excess energy. utk.edu
However, the specific substitution pattern of this compound fundamentally alters this reactivity profile. The presence of a tert-butyl group at the C-2 position means there is no acidic proton at this site. Consequently, the typical deprotonation to form a C-2 carbanion, a cornerstone of dithiane chemistry in solution, is completely blocked. uwindsor.ca This shifts the reactivity entirely towards elimination and fragmentation pathways initiated by the abstraction of protons from other positions on the ring, namely C-4, C-5, and C-6.
In the case of this compound, the most likely sites for proton abstraction by a strong base are the methine protons at the C-4 and C-6 positions. Abstraction of a proton from either of these positions would initiate an elimination reaction, leading to the opening of the dithiane ring to form a thiolate anion. The blocking of the C-2 position makes elimination the predominant reaction channel when this molecule is treated with anionic bases. utk.edu
Fragmentation processes typically follow these initial elimination events. utk.edu The ring-opened thiolate intermediates are often unstable and can undergo further unimolecular fragmentation. For the specific molecule this compound, fragmentation could also be initiated under different conditions, such as mass spectrometry, involving the substituents themselves. The tert-butyl group, for instance, can readily fragment through the loss of a methyl radical to form a stable tertiary carbocation.
Proton transfer is another key mechanistic process observed in the gas-phase chemistry of dithiane anions. utk.edu While direct proton transfer to form a stable C-2 anion is not possible for this compound, intramolecular proton transfer events can occur within the cluster ion complexes formed after an initial fragmentation or elimination step. utk.edu
| Reaction Pathway | Description | Applicability to this compound |
|---|---|---|
| C-2 Deprotonation | Abstraction of an acidic proton from the C-2 position to form a sulfur-stabilized carbanion. uwindsor.ca | Blocked due to the C-2 tert-butyl substituent. |
| Elimination | Base-induced ring-opening initiated by proton abstraction from C-4, C-5, or C-6, yielding thiolates. utk.edu | The primary reaction pathway, initiated by proton abstraction from C-4 or C-6. |
| Fragmentation | Unimolecular decomposition of elimination products or direct fragmentation of the parent ion (e.g., in mass spectrometry). utk.edu | Likely to occur following elimination or via fragmentation of the tert-butyl group. |
| Proton Transfer | Transfer of a proton within an ion-molecule complex, often following an initial fragmentation event. utk.edu | Possible within intermediate complexes formed after elimination/fragmentation. |
Regioselectivity and Diastereoselectivity in Dithiane Reactions
The stereochemical outcomes of reactions involving this compound are heavily influenced by the conformational rigidity imposed by its substituents and the inherent chirality from the C-4 and C-6 methyl groups.
Diastereoselectivity is the preferential formation of one diastereomer over another in a chemical reaction. This is particularly relevant for this compound, which exists as cis and trans diastereomers. The conformational behavior of the dithiane ring, which is analogous to cyclohexane (B81311), is key to understanding stereoselectivity. libretexts.orgopenstax.org The large energetic penalty for placing a tert-butyl group in an axial position (high 1,3-diaxial strain) effectively "locks" the dithiane ring into a chair conformation where the tert-butyl group occupies an equatorial position. libretexts.orgopenstax.org
This conformational locking has profound consequences for diastereoselectivity. With the tert-butyl group fixed in the equatorial position, the axial and equatorial positions on the rest of the ring become well-defined and diastereotopic. Any reaction that introduces a new stereocenter will exhibit a high degree of diastereoselectivity because the incoming reagent will preferentially attack from the less sterically hindered face of the molecule. nih.goviupac.org The fixed conformation created by the equatorial tert-butyl group means that the existing methyl groups at C-4 and C-6 will direct incoming reagents to the opposite face of the ring, leading to the formation of one diastereomer in significant excess. Studies on other heterocyclic systems have shown that bulky groups like tert-butyl exert strong stereocontrol, leading to highly selective transformations. nih.govresearchgate.net
| Controlling Factor | Influence on Selectivity | Expected Outcome for this compound |
|---|---|---|
| Steric Hindrance (t-Bu group) | Governs regioselectivity by blocking reagent access to nearby positions. nih.gov | Directs reactions away from the C-2 position towards the C-4/C-5/C-6 face of the ring. |
| Conformational Lock | The large A-value of the equatorial tert-butyl group prevents ring flipping, creating a rigid chair conformation. openstax.org | Provides a stable and predictable molecular geometry for stereoselective reactions. |
| Facial Shielding | Substituents on one face of the ring (axial or equatorial) hinder the approach of reagents from that side. iupac.org | Leads to high diastereoselectivity as reagents are forced to approach from the less hindered face. |
Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Conformational Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for investigating the conformational dynamics of 1,3-dithiane (B146892) derivatives in solution. The chemical shifts and coupling constants of both ¹H and ¹³C nuclei are exquisitely sensitive to the molecule's geometry.
The ¹H NMR spectrum provides a wealth of information about the dominant conformation of 2-tert-butyl-4,6-dimethyl-1,3-dithiane (B13760348). Due to the large steric bulk of the tert-butyl group, it strongly prefers an equatorial position on the dithiane ring, which effectively locks the molecule into a single chair conformation. libretexts.orgopenstax.org This conformational rigidity simplifies spectral analysis.
In the preferred chair conformation, the substituents at the C2, C4, and C6 positions determine the axial or equatorial orientation of the ring protons. The chemical shifts are significantly influenced by the anisotropy of the C-S bonds. Protons in axial positions are typically shielded and appear at a higher field (lower ppm) compared to their equatorial counterparts.
Vicinal coupling constants (³J) are crucial for confirming the chair conformation and assigning proton orientations. These couplings follow the Karplus relationship, which correlates the magnitude of the coupling constant to the dihedral angle between the coupled protons.
Large couplings (³J ≈ 10–13 Hz) are observed for trans-diaxial (ax-ax) interactions, corresponding to a dihedral angle of ~180°.
Small couplings (³J ≈ 2–5 Hz) are characteristic of axial-equatorial (ax-eq) and equatorial-equatorial (eq-eq) interactions, where dihedral angles are approximately 60°.
For the cis-4,6-dimethyl isomer, where both methyl groups are equatorial, the H2, H4, and H6 protons are axial. For the trans-4,6-dimethyl isomer, one methyl group is axial and the other is equatorial. The analysis of the coupling patterns of the ring protons, particularly at the C4, C5, and C6 positions, allows for unambiguous determination of the molecule's relative stereochemistry.
Table 1: Expected ¹H NMR Data for the Chair Conformation of a 2,4,6-trisubstituted 1,3-Dithiane
| Proton Position | Expected Chemical Shift (ppm) | Multiplicity | Expected Vicinal Coupling Constants (Hz) |
|---|---|---|---|
| H-2 (axial) | Lower field | Singlet (if no adjacent H) | N/A |
| H-4, H-6 (axial) | Higher field | Multiplet | ³J_ax,ax_ ≈ 10-13 Hz; ³J_ax,eq_ ≈ 2-5 Hz |
| H-4, H-6 (equatorial) | Lower field | Multiplet | ³J_eq,ax_ ≈ 2-5 Hz; ³J_eq,eq_ ≈ 2-5 Hz |
| H-5 (axial) | Higher field | Triplet of doublets (or more complex) | ³J_ax,ax_ ≈ 10-13 Hz; ³J_ax,eq_ ≈ 2-5 Hz |
| H-5 (equatorial) | Lower field | Triplet of doublets (or more complex) | ³J_eq,ax_ ≈ 2-5 Hz; ³J_eq,eq_ ≈ 2-5 Hz |
| tert-butyl CH₃ | ~1.0 - 1.2 | Singlet | N/A |
Note: Actual chemical shifts can vary based on solvent and specific isomer.
The ¹³C NMR spectrum complements the ¹H NMR data by providing direct information about the carbon skeleton. The chemical shifts of the ring carbons (C2, C4, C5, C6) are highly dependent on their steric environment. Foundational studies by Eliel, Rao, and Riddell established substituent parameters for alkyl groups in the 1,3-dithiane ring. acs.org
Key observations from ¹³C NMR analysis include:
Substituent Effects: An equatorial tert-butyl group at C2 causes a significant downfield shift for C2. Equatorial methyl groups at C4 and C6 also induce predictable shifts on the ring carbons compared to the unsubstituted parent compound.
Steric Compression (γ-gauche effect): An axial substituent causes shielding (an upfield shift) of the γ-carbon atoms due to steric compression. For instance, an axial methyl group at C4 would cause C2 and C6 to shift to a higher field. This effect is a powerful diagnostic tool for determining substituent orientation.
Conformational Energies: While the tert-butyl group at C2 largely prevents ring inversion, ¹³C NMR can be used at variable temperatures to study the thermodynamics of conformational equilibria in less biased systems, providing data on conformational free energies (A-values).
Table 2: Representative ¹³C NMR Chemical Shifts for Substituted 1,3-Dithianes acs.org
| Carbon Position | 1,3-Dithiane (ppm) | Effect of Equatorial 2-Alkyl Group | Effect of Axial 2-Alkyl Group | Effect of Equatorial 4-Alkyl Group |
|---|---|---|---|---|
| C-2 | 31.8 | Downfield shift | Downfield shift (less than eq.) | Upfield shift (γ-effect) |
| C-4, C-6 | 29.8 | Upfield shift (γ-effect) | Upfield shift (γ-effect) | Downfield shift |
Note: These are general trends; specific shifts for this compound depend on the precise stereoisomer.
2D NMR experiments are essential for making definitive assignments of the complex spectra of substituted dithianes.
COSY (Correlation Spectroscopy): This experiment reveals scalar (through-bond) coupling relationships between protons. A COSY spectrum would show cross-peaks connecting H-4 to H-5 protons, and H-5 protons to H-6, confirming the connectivity of the ring's proton network.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is invaluable for conformational analysis as it identifies protons that are close in space, regardless of whether they are bonded. For a chair conformation, strong NOE cross-peaks are expected between atoms in a 1,3-diaxial relationship. For example, an axial proton at C4 would show a strong NOE to the axial proton at C6 and the axial proton at C2 (if present), providing direct evidence for their spatial proximity and confirming the chair geometry.
X-ray Crystallography for Solid-State Conformation and Molecular Structure
While no specific crystal structure for this compound is publicly available, X-ray diffraction studies on related 1,3-dithiane derivatives consistently show that the six-membered ring adopts a chair conformation in the solid state. acs.org This conformation minimizes torsional and steric strain.
An X-ray crystallographic study would provide precise data on:
Bond Lengths: The C-S bond lengths are typically around 1.81 Å, and C-C bond lengths are in the standard range of 1.52-1.54 Å.
Bond Angles: The C-S-C bond angle within the ring is usually smaller (around 100°) than the tetrahedral ideal, while the S-C-S angle is larger (around 113°). This puckering is characteristic of the dithiane chair.
Torsional Angles: These values would definitively characterize the chair conformation and the precise degree of ring puckering.
Substituent Orientation: Crystallography would confirm the equatorial placement of the bulky tert-butyl group and establish the relative stereochemistry of the methyl groups at C4 and C6 in the crystalline state.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Insights
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint that is characteristic of its structure and functional groups. For this compound, the spectra are dominated by vibrations associated with the alkyl groups and the dithiane ring.
Table 3: Expected Vibrational Modes for this compound
| Wavenumber Range (cm⁻¹) | Assignment | Description |
|---|---|---|
| 2850–3000 | C-H stretching | Vibrations from the methyl and methylene (B1212753) groups of the tert-butyl, methyl, and ring C-H bonds. |
| 1350–1470 | C-H bending | Scissoring and bending modes of the CH₂ and CH₃ groups. |
| 1000–1250 | C-C stretching | Skeletal vibrations of the tert-butyl group and the ring. |
| 600–800 | C-S stretching | Characteristic stretching vibrations of the carbon-sulfur bonds. These bands are often strong in the Raman spectrum. |
While these techniques can confirm the presence of the expected functional groups, their utility in detailed conformational analysis of this specific molecule is limited compared to NMR, as many of the conformational isomers would have very similar vibrational spectra.
High-Resolution Mass Spectrometry for Molecular Structure Confirmation
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the parent molecule, which allows for the calculation of its elemental formula, thereby confirming the molecular structure.
For this compound (C₁₂H₂₄S₂), the expected monoisotopic mass would be calculated with high precision. The fragmentation pattern in the mass spectrum provides further structural information. Common fragmentation pathways would likely include:
Loss of a tert-butyl group: Cleavage of the C2-C(CH₃)₃ bond would result in a prominent peak at [M - 57]⁺, corresponding to the loss of a C₄H₉ radical. This is often a major fragmentation pathway for tert-butyl substituted compounds. researchgate.net
Loss of a methyl group: A peak at [M - 15]⁺ would indicate the loss of a methyl radical from either the C4/C6 positions or the tert-butyl group.
Ring fragmentation: Cleavage of the dithiane ring itself can lead to various sulfur-containing fragment ions.
The observation of the molecular ion peak alongside these characteristic fragment ions would provide strong evidence for the proposed structure.
Computational and Theoretical Chemistry Approaches to 2 Tert Butyl 4,6 Dimethyl 1,3 Dithiane
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), ab initio methods)
Quantum chemical calculations are fundamental to understanding the electronic structure and energy of a molecule. For 2-Tert-butyl-4,6-dimethyl-1,3-dithiane (B13760348), these methods would be crucial for a deep understanding of its properties.
Geometry Optimization and Electronic Structure Analysis
Conformational Energy Calculations and Potential Energy Surfaces
The conformational landscape of 1,3-dithiane (B146892) rings is complex, with various chair and twist-boat forms being possible. The presence of a bulky tert-butyl group at the 2-position and methyl groups at the 4- and 6-positions would significantly influence the relative energies of these conformers. A thorough computational study would involve calculating the potential energy surface to identify the global minimum energy conformation and the energy barriers to conformational changes. While general principles of conformational analysis of substituted cyclohexanes and dithianes are well-established, specific conformational energy data for this compound are not documented.
Thermodynamic and Kinetic Parameter Predictions
Quantum chemical calculations can be used to predict important thermodynamic properties such as enthalpy, entropy, and Gibbs free energy. These parameters are essential for understanding the stability of the molecule and the position of conformational equilibria. Furthermore, kinetic parameters for potential reactions could be predicted by calculating the energy of transition states. Specific thermodynamic and kinetic data derived from computational studies for this compound have not been reported.
Molecular Mechanics and Molecular Dynamics Simulations
While quantum chemical calculations provide detailed information on static structures, molecular mechanics and molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. An MD simulation of this compound would provide insights into its conformational flexibility, the motion of its substituents, and its interactions with solvent molecules. A search of the literature did not yield any studies that have performed molecular mechanics or dynamics simulations on this specific compound.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods are widely used to predict spectroscopic parameters, which can be a powerful tool for structure elucidation when compared with experimental data. For this compound, DFT calculations could predict the ¹H and ¹³C NMR chemical shifts for its various conformers, as well as its infrared (IR) and Raman vibrational frequencies. Such predictive studies are invaluable for interpreting experimental spectra. However, there are no published reports containing predicted spectroscopic parameters for this molecule.
Reaction Mechanism Elucidation through Computational Modeling
1,3-dithianes are important in organic synthesis, particularly as acyl anion equivalents. Computational modeling can be used to elucidate the mechanisms of reactions involving these compounds, such as deprotonation at the C2 position and subsequent reactions with electrophiles. A computational study of the reaction mechanisms of this compound would involve mapping the reaction pathways and identifying transition states to understand the reactivity and selectivity of such processes. There is currently no specific computational research on the reaction mechanisms of this particular dithiane derivative.
Investigation of Stereoelectronic Interactions and Anomeric Effects
Stereoelectronic effects are fundamental to understanding the conformational preferences and reactivity of saturated heterocyclic systems like 1,3-dithianes. These effects arise from the interaction between electron orbitals, specifically the delocalization of electron density from a filled (donor) orbital to a nearby empty (acceptor) orbital. In the context of 1,3-dithianes, the anomeric effect is a particularly important stereoelectronic interaction.
The anomeric effect in 1,3-dithianes involves the donation of electron density from a lone pair (n) on one of the sulfur atoms to the antibonding (σ) orbital of an adjacent C-S bond. This n -> σ interaction is stabilizing and is maximized when the lone pair and the acceptor bond are anti-periplanar (oriented at 180° to each other). This often leads to a preference for conformations where an electronegative substituent at the C2 position occupies an axial position, as this arrangement allows for an optimal anti-periplanar alignment of a sulfur lone pair with the C2-substituent's σ* orbital.
In the case of this compound, the conformational analysis would be dominated by the large steric bulk of the tert-butyl group at the C2 position. This group has a very strong preference for the equatorial position to avoid severe 1,3-diaxial steric interactions with the axial hydrogens or methyl groups at the C4 and C6 positions. This steric demand would likely override the stereoelectronic preference for an axial substituent that might be observed for smaller electronegative groups at C2.
The methyl groups at the C4 and C6 positions would also influence the ring's conformation. Depending on their relative stereochemistry (cis or trans), they would further lock the dithiane ring into a specific chair conformation.
A detailed computational study of this compound would involve:
Conformational Searching: Identifying all low-energy chair and twist-boat conformations.
Geometry Optimization: Using quantum mechanical methods (like Density Functional Theory - DFT) to find the precise geometry of each conformer.
Energy Calculations: Determining the relative energies of the conformers to predict the most stable structure.
Natural Bond Orbital (NBO) Analysis: To identify and quantify the specific stereoelectronic interactions, such as the anomeric effect. This analysis would provide the stabilization energies associated with the key n -> σ* interactions.
Strategic Applications of 1,3 Dithianes As Synthetic Intermediates in Complex Molecule Construction
Utility in Natural Product Synthesis
The 1,3-dithiane (B146892) group is a powerful tool in the total synthesis of complex natural products, primarily by serving as a masked carbonyl group and an acyl anion equivalent. The deprotonation of a 2-substituted-1,3-dithiane with a strong base, such as n-butyllithium, generates a nucleophilic carbanion that can react with various electrophiles, including alkyl halides, epoxides, and carbonyl compounds. This reactivity allows for the construction of intricate carbon skeletons.
In a convergent synthetic strategy, a dithiane-based fragment can be coupled with another advanced intermediate to assemble the backbone of a natural product. For instance, in the synthesis of the macrolide antibiotic (–)-pyrenophorin, a 2-substituted-1,3-dithiane was lithiated and reacted with dimethylformamide (DMF) to introduce an aldehyde functionality, which was then elaborated to the final target. Similarly, the total synthesis of the antitumor agent maytansine (B1676224) involved the alkylation of 2-lithio-1,3-dithiane with a chiral epoxide to form a key carbon-carbon bond. uwindsor.ca The presence of methyl groups at the 4- and 6-positions, as in 2-tert-butyl-4,6-dimethyl-1,3-dithiane (B13760348), can introduce an element of stereocontrol in such coupling reactions, influencing the stereochemical outcome at the newly formed chiral centers.
The application of dithiane anions in natural product synthesis is extensive, as demonstrated in the construction of various complex molecules. The chemoselective addition of dithiane anions to vinyl epoxides, for example, is a valuable method for preparing masked β-hydroxycarbonyl compounds, which are common structural motifs in natural products. uwindsor.ca
| Natural Product Class | Role of 1,3-Dithiane Intermediate | Key Reaction | Reference |
| Macrolides | Acyl anion equivalent for chain elongation | Alkylation, Acylation | uwindsor.ca |
| Pheromones | Construction of chiral carbon skeletons | Alkylation with chiral electrophiles | uwindsor.ca |
| Antitumor Agents | Coupling of complex fragments | Reaction with epoxides and aldehydes | uwindsor.ca |
Protecting Group Chemistry for Carbonyl Functionalities in Multi-Step Synthesis
One of the fundamental applications of 1,3-dithianes is the protection of carbonyl groups in aldehydes and ketones. The reaction of a carbonyl compound with 1,3-propanedithiol (B87085), typically in the presence of a Lewis or Brønsted acid catalyst, forms a stable cyclic thioacetal. This dithiane group is robust and inert to a wide range of reagents, including nucleophiles, bases, and organometallic reagents, making it an ideal protecting group during multi-step synthetic sequences. organic-chemistry.org
The stability of the dithiane allows for chemical transformations on other parts of the molecule without affecting the protected carbonyl functionality. Once the desired modifications are complete, the dithiane can be removed to regenerate the carbonyl group. Deprotection is often achieved under oxidative or hydrolytic conditions, for example, using reagents like mercury(II) salts, N-bromosuccinimide, or bis(trifluoroacetoxy)iodobenzene. uwindsor.caorganic-chemistry.org The choice of deprotection conditions can be tailored to the sensitivity of the substrate.
The steric hindrance provided by the tert-butyl group at the 2-position of this compound would influence the kinetics of both the protection and deprotection steps. This steric bulk could offer selective protection of less hindered carbonyl groups in a molecule containing multiple carbonyl functionalities.
| Protecting Group | Formation Condition | Stability | Deprotection Condition | Reference |
| 1,3-Dithiane | 1,3-Propanedithiol, Acid catalyst | Stable to bases, nucleophiles, organometallics | Hg(II) salts, NBS, IBX | organic-chemistry.org |
Role as Building Blocks for Diverse Heterocyclic and Carbocyclic Systems
The nucleophilic nature of 2-lithio-1,3-dithianes makes them valuable building blocks for the synthesis of a variety of cyclic structures. Intramolecular reactions of appropriately functionalized dithianes can lead to the formation of carbocyclic rings. For example, the intramolecular alkylation of a dithiane with a distal leaving group can be used to construct cyclohexanone (B45756) derivatives. uwindsor.ca
Furthermore, dithianes can serve as precursors to heterocyclic systems. The masked carbonyl functionality can be unveiled at a late stage in the synthesis and then participate in cyclization reactions to form heterocycles. For instance, a β-keto 1,3-dithiane, generated from the conjugate addition of a dithiol to a propargylic ketone, can be converted into various functionalized oxygen-containing heterocycles. organic-chemistry.org The versatility of the dithiane moiety allows for its incorporation into a wide array of synthetic strategies aimed at constructing complex ring systems.
Precursors for Specialized Organic Materials and Ligands
While direct applications of this compound as a precursor for specialized organic materials and ligands are not extensively reported, the structural motifs it contains are relevant to these fields. The bulky tert-butyl group is often incorporated into ligands for organometallic catalysts to enhance stability and influence catalytic activity and selectivity. Sterically demanding ligands can create a specific coordination environment around a metal center, which can be crucial for achieving high performance in catalysis. nih.gov
Application as Chiral Auxiliaries and Stereocontrol Agents in Asymmetric Synthesis
The presence of chiral centers at the 4- and 6-positions of the 1,3-dithiane ring, as in this compound, provides a powerful tool for asymmetric synthesis. The methyl groups create a chiral environment that can direct the approach of electrophiles to the lithiated C-2 position, leading to the formation of one diastereomer in preference to the other.
Pioneering work by Eliel and coworkers on cis-4,6-dimethyl-1,3-dithiane demonstrated the high stereoselectivity of its reactions. Deprotonation of cis-4,6-dimethyl-1,3-dithiane followed by reaction with an electrophile, such as methyl iodide or various carbonyl compounds, results in the exclusive formation of the product with the new substituent in the equatorial position. researchgate.net This high degree of stereocontrol is attributed to the strong preference of the intermediate 2-lithio derivative to have the lithium atom in the equatorial position. This principle of stereochemical control would be expected to apply to this compound, where the bulky tert-butyl group would further influence the conformational preferences and the stereochemical outcome of reactions.
This dithiane can be considered a chiral auxiliary, where the chiral information encoded in the 4,6-dimethyl substitution pattern is transferred to the newly created stereocenter at the 2-position. After the stereoselective reaction, the dithiane group can be removed, yielding an enantiomerically enriched product, and the chiral auxiliary can potentially be recovered.
| Chiral Dithiane | Reaction with Electrophile | Stereochemical Outcome | Key Finding | Reference |
| cis-4,6-dimethyl-1,3-dithiane | DCl, MeI, Aldehydes, Ketones | Exclusive formation of equatorial-substituted product | Strong preference for equatorial lithiation | researchgate.net |
| r-2-tert-butyl-cis-4,cis-6-dimethyl-1,3-dithiane | HCl | Contrathermodynamic equilibration to the axial isomer | High preference of the 2-lithio intermediate for an equatorial metal | researchgate.net |
Future Research Directions and Emerging Trends in Dithiane Chemistry
Development of Novel Catalytic Methods for Dithiane Synthesis and Transformation
The synthesis of 1,3-dithianes, traditionally achieved by the acid-catalyzed reaction of a carbonyl compound with 1,3-propanedithiol (B87085), is evolving beyond stoichiometric reagents toward more sustainable and efficient catalytic methods. organic-chemistry.org Future research is intensely focused on developing catalysts that offer mild reaction conditions, high chemoselectivity, and reusability. For a sterically hindered ketone precursor to a compound like 2-Tert-butyl-4,6-dimethyl-1,3-dithiane (B13760348), such advancements are critical.
Current research highlights several promising catalytic systems:
Lewis and Brønsted Acids: A wide array of catalysts, including yttrium triflate, tungstophosphoric acid, and hafnium trifluoromethanesulfonate, have proven effective for thioacetalization. organic-chemistry.org The trend is moving towards water-stable or solid-supported catalysts like perchloric acid on silica (B1680970) gel (HClO₄-SiO₂) to facilitate easier workup and greener reaction conditions. organic-chemistry.org
Reusable Catalysts: Lewis acid-surfactant-combined catalysts, such as copper bis(dodecyl sulfate), are being explored for reactions in aqueous media, enhancing the environmental profile of dithiane synthesis. organic-chemistry.org
Catalytic Deprotection: A significant challenge in dithiane chemistry is the cleavage of the robust C-S bonds to regenerate the carbonyl group. organic-chemistry.org While classic methods often rely on stoichiometric heavy metal salts, emerging trends focus on catalytic oxidative cleavage. researchgate.net For instance, visible-light-induced protocols using molecular iodine as a photocatalyst with oxygen as the terminal oxidant represent a greener alternative. researchgate.net
These catalytic advancements aim to make the synthesis and subsequent transformation of complex dithianes more efficient, selective, and environmentally benign, overcoming challenges associated with sterically demanding substrates and sensitive functional groups.
Exploration of New Reactivity Modes and Mechanistic Pathways for Dithiane Derivatization
The cornerstone of dithiane reactivity is the "umpolung" or dipole inversion of a carbonyl carbon, achieved by deprotonating the C2 position to form a nucleophilic acyl anion equivalent. organic-chemistry.orgresearchgate.net This concept, central to the Corey-Seebach reaction, has been a mainstay in organic synthesis for decades. researchgate.netyoutube.com However, the future of dithiane chemistry lies in uncovering reactivity beyond this classic paradigm. For a molecule like this compound, the bulky tert-butyl group significantly influences the stability and reactivity of the C2 anion, making it a key target for new transformations.
Emerging areas of exploration include:
Photoredox Catalysis: The intersection of dithiane chemistry with photoredox catalysis is unlocking novel transformations. Recent studies have demonstrated that sulfur-stabilized carbon radicals can be generated from dithianes, enabling reactions like C–H alkylation and heteroarylation under mild, light-induced conditions. nih.gov This opens a pathway for derivatizing the dithiane core at positions other than C2.
Asymmetric Organocatalysis: Moving beyond stoichiometric chiral auxiliaries, organocatalysis offers a powerful strategy for enantioselective functionalization. Researchers have developed methods for the stereoselective conjugate addition of dithiane-based pronucleophiles to electron-deficient olefins, catalyzed by chiral organic molecules like cinchona alkaloids. rsc.org This allows for the creation of highly functionalized, enantiomerically enriched products.
Radical-Polar Crossover Reactions: New strategies are being developed that combine radical and polar reaction steps to generate carbanions. These methods, such as deaminative radical-polar crossover, can create tertiary carbanions that can be trapped with various electrophiles, offering new routes to complex dithiane derivatives. researchgate.net
Investigating these novel reactivity modes will expand the synthetic toolkit, allowing chemists to use dithiane scaffolds not just as masked carbonyls but as versatile linchpins in the construction of complex molecular architectures.
Integration of Dithiane Chemistry in Automated Synthesis and Flow Chemistry Systems
The translation of synthetic methodologies from traditional batch processes to automated and continuous flow systems is a major trend in modern chemistry, aimed at improving efficiency, safety, and scalability. Dithiane chemistry, with its often-strong reagents (like n-butyllithium) and cryogenic temperature requirements, presents both challenges and opportunities for this transition.
The integration of dithiane chemistry into these modern platforms is focused on several key objectives:
Enhanced Safety and Control: Flow chemistry allows for the precise control of reaction parameters such as temperature, pressure, and mixing. This is particularly advantageous for highly exothermic or rapid reactions, such as the lithiation of dithianes, minimizing risks associated with large-scale batch processing.
Improved Efficiency: Microflow technology has been shown to significantly reduce reaction times and enhance the productivity of certain transformations. researchgate.net For example, photocatalytic C-H functionalization reactions involving dithianes can be accelerated in flow reactors, which provide superior irradiation and mass transfer. researchgate.net
Automated Reaction Optimization: Automated synthesis platforms can rapidly screen a wide range of reaction conditions (catalysts, solvents, temperatures) to identify optimal protocols for dithiane synthesis and derivatization. This accelerates methods development and allows for the rapid generation of compound libraries based on a dithiane scaffold.
Adapting dithiane-based reactions to flow and automated systems will be crucial for their application in industrial settings, including pharmaceutical and materials manufacturing, where reproducibility and efficiency are paramount.
Advanced Materials Science Applications and Functional Molecule Design
While traditionally viewed as a synthetic intermediate, the dithiane ring itself possesses properties that are increasingly being explored in the context of materials science and the design of functional molecules. The sulfur atoms impart specific electronic and conformational characteristics, and the robust heterocyclic core can serve as a stable building block.
Future applications in this area are likely to emerge from the following concepts:
Dithianes in Polymer Chemistry: The incorporation of dithiane units into polymer backbones is an area of growing interest. For instance, copolyesters synthesized using 1,4-dithiane-2,5-diol (B140307) have been investigated for their material properties and potential biological activities. amanote.com The dithiane moiety can influence polymer solubility, thermal stability, and refractive index.
Photolabile Systems: Dithiane-based structures have been designed as photolabile protecting groups or linkers. amanote.com The C-S bonds can be cleaved under specific light conditions, allowing for the controlled release of molecules or the modification of material surfaces. This functionality is valuable in fields like drug delivery, tissue engineering, and microfabrication.
Molecular Scaffolding: The rigid, chair-like conformation of the dithiane ring makes it an attractive scaffold for constructing complex, three-dimensional molecular architectures. researchgate.net This is particularly relevant in supramolecular chemistry and host-guest chemistry, where precisely defined shapes and functionalities are required for molecular recognition and assembly.
By viewing the dithiane heterocycle as a functional component rather than just an intermediate, researchers can unlock its potential in creating new materials with tailored electronic, optical, and physical properties.
Computational Design and Prediction of Novel Dithiane-Based Reagents and Methodologies
The synergy between computational chemistry and experimental synthesis is accelerating the discovery and optimization of chemical reactions. For dithiane chemistry, computational tools are becoming indispensable for understanding reactivity and designing next-generation reagents and protocols.
Key trends in this domain include:
Machine Learning for Reaction Prediction: Predictive models, powered by machine learning algorithms, are being trained on vast reaction databases to forecast the outcomes of unknown reactions. nih.gov These tools can help chemists predict the feasibility of a proposed dithiane alkylation, identify potential side products, and suggest optimal reaction conditions, thereby reducing the need for extensive empirical screening. nih.govarxiv.org
Predicting Reactivity and Selectivity: Computational models are being developed to predict the regioselectivity and stereoselectivity of reactions. researchgate.netnih.gov For a substituted ring like this compound, quantum mechanical calculations and descriptor-based models can predict which diastereomer is likely to form in a reaction, guiding the design of more selective synthetic routes.
In Silico Reagent Design: The principles that govern dithiane reactivity can be modeled to design novel reagents with tailored properties. For example, computational methods can be used to predict the pKa of new dithiane derivatives or to design dithiane-based organocatalysts with enhanced activity and selectivity, accelerating the development cycle for new synthetic tools. researchgate.net
The integration of these predictive and design-oriented computational approaches will enable a more rational and efficient exploration of dithiane chemistry, guiding experimental efforts toward the most promising and innovative synthetic strategies.
Interactive Table of Future Research Trends in Dithiane Chemistry
| Section | Research Direction | Key Objectives & Approaches | Potential Impact on this compound |
| 8.1 | Novel Catalytic Methods | Development of reusable, solid-supported, and photocatalytic systems. Focus on mild conditions and green chemistry principles. | More efficient and sustainable synthesis and deprotection, especially given its steric bulk. |
| 8.2 | New Reactivity Modes | Exploration of photoredox catalysis, asymmetric organocatalysis, and radical-polar crossover reactions beyond classic umpolung. | New ways to functionalize the dithiane core, potentially at positions other than C2, creating novel derivatives. |
| 8.3 | Automation & Flow Chemistry | Adaptation of dithiane reactions to continuous flow and automated platforms for improved safety, control, and scalability. | Enables safer handling of lithiation reactions and rapid optimization for industrial-scale production. |
| 8.4 | Materials Science Applications | Incorporation of the dithiane moiety into polymers, photolabile systems, and as a scaffold for supramolecular structures. | Use as a stable, conformationally defined building block in the design of functional materials and polymers. |
| 8.5 | Computational Design | Application of machine learning and quantum mechanics to predict reaction outcomes, selectivity, and to design new reagents. | Rational design of synthetic routes and prediction of stereochemical outcomes influenced by its methyl and tert-butyl groups. |
Q & A
Basic: What are the common synthetic routes for preparing 2-Tert-butyl-4,6-dimethyl-1,3-dithiane, and what methodological challenges arise during its synthesis?
The synthesis of this compound typically involves lithiation-alkylation strategies or Wittig-type couplings applied to 1,3-dithiane precursors. For example:
- Lithio-dithiane intermediates : Deprotonation of 1,3-dithiane derivatives (e.g., 2-methyl-1,3-dithiane) with strong bases like n-butyllithium generates nucleophilic species that react with alkylating agents. However, regioselectivity challenges arise due to steric hindrance from the tert-butyl group .
- Aldol-type dimerization : Uncontrolled aldol reactions may occur during formylation steps, requiring strict temperature control (e.g., −10°C) to suppress side reactions and isolate monomeric products .
Key Data : The synthesis of 2-formyl-1,3-dithiane requires excess dimethylformamide at low temperatures to achieve 81% yield .
Basic: How do structural features of this compound influence its reactivity in nucleophilic acyl transfer reactions?
The tert-butyl and methyl substituents at positions 2, 4, and 6 induce steric and electronic effects:
- Steric hindrance : The bulky tert-butyl group restricts access to the sulfur lone pairs, reducing nucleophilicity at sulfur atoms.
- Electronic effects : Substituents alter the electron density of the dithiane ring, modulating its ability to act as a nucleophilic acylating agent. For instance, electron-donating methyl groups stabilize the dithiane anion, enhancing reactivity in coupling reactions .
Advanced: What mechanistic insights explain the stereochemical outcome of sulfoxide formation in this compound upon oxidation?
Oxidation with hydrogen peroxide proceeds via nucleophilic attack on the peroxide oxygen , with stereochemical control dictated by orbital interactions :
- Equatorial vs. axial oxygen : The lone pairs on sulfur atoms in 1,3-dithianes form filled bonding and antibonding orbitals. Electrophilic oxidation favors equatorial sulfoxide formation (98:2 ratio) due to reduced steric strain and favorable orbital overlap .
Key Data : For 4,6-dimethyl-1,3-dithiane, equatorial sulfoxide dominates with >98% selectivity under standard conditions .
Advanced: How does the thermodynamic stability of equatorial vs. axial hydrogens in this compound affect its deprotonation kinetics?
Equatorial hydrogens are 25 kJ/mol more thermodynamically stable than axial hydrogens due to reduced 1,3-diaxial interactions. This stability makes equatorial hydrogens more susceptible to deprotonation by strong bases like LDA (lithium diisopropylamide):
- Kinetic vs. thermodynamic control : Deprotonation under kinetic conditions (low temperature) may favor axial hydrogen abstraction, but equilibration at higher temperatures shifts selectivity toward equatorial sites .
Advanced: How do substituents like tert-butyl groups influence the acidity of 1,3-dithiane derivatives?
Substituents significantly alter ion pair acidities in polar solvents:
- Electron-withdrawing groups : Increase acidity by stabilizing the conjugate base. For example, 2-methyl-1,3-dithiane has a pKₐ of 38.2 in THF, while less substituted analogs like 1,3-dithiane are weaker acids (pKₐ 36.5) .
- Steric effects : Bulky tert-butyl groups may destabilize the ion pair, complicating acidity measurements in non-polar solvents .
Advanced: What role do 1,3-dithiane derivatives play in model studies for complex natural product synthesis?
1,3-Dithianes are used as model systems to test stereochemical outcomes in total synthesis. For example:
- Zaragozic acid A synthesis : 2-Methyl-1,3-dithiane was employed to study diastereoselective aldol reactions, revealing a 1:1 diastereomer ratio under standard conditions. This informed strategies for controlling stereochemistry in the target molecule .
Methodological Insight : Model studies often use simplified systems to optimize reaction conditions (e.g., base strength, temperature) before applying them to complex substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
